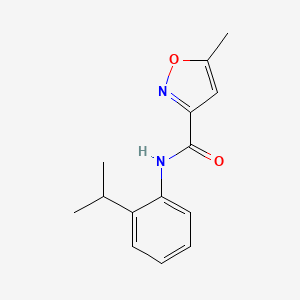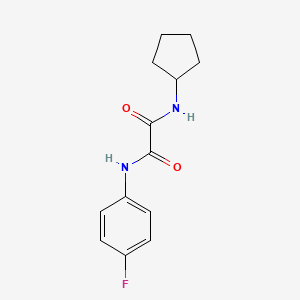![molecular formula C27H39NO B4626598 4-[(4-benzyl-1-piperidinyl)methyl]-2,6-di-tert-butylphenol](/img/structure/B4626598.png)
4-[(4-benzyl-1-piperidinyl)methyl]-2,6-di-tert-butylphenol
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds closely related to 4-[(4-benzyl-1-piperidinyl)methyl]-2,6-di-tert-butylphenol involves various chemical reactions, including the formation of benzyl-piperidinyl methylene linkages and the introduction of tert-butyl groups on the phenolic ring. Such processes are crucial for modifying the chemical and physical properties of the compounds, enhancing their stability, and potentially improving their biological activities (Fuqiang Zhao et al., 2020; Runzeng Liu & S. Mabury, 2020).
Molecular Structure Analysis
The molecular structure of phenolic compounds like 4-[(4-benzyl-1-piperidinyl)methyl]-2,6-di-tert-butylphenol is characterized by the presence of bulky tert-butyl groups attached to the phenolic ring, which significantly influence the steric and electronic environment of the molecule. These structural features are crucial for understanding the reactivity and interaction of these compounds with biological targets (P. Roy, 2021).
Chemical Reactions and Properties
Chemical reactions involving compounds with structures similar to 4-[(4-benzyl-1-piperidinyl)methyl]-2,6-di-tert-butylphenol often include oxidation, reduction, and substitution reactions that modify the functional groups attached to the phenolic and piperidine moieties. These reactions can alter the compound's chemical properties, such as reactivity, polarity, and stability (C. Koch & B. Sures, 2018).
Physical Properties Analysis
The physical properties of compounds like 4-[(4-benzyl-1-piperidinyl)methyl]-2,6-di-tert-butylphenol, including solubility, melting point, and boiling point, are significantly influenced by the presence of tert-butyl groups and the benzyl-piperidinyl moiety. These properties are critical for determining the compound's suitability for specific applications, such as pharmaceuticals, materials science, and chemical synthesis (A. Pulyalina et al., 2020).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, of compounds structurally related to 4-[(4-benzyl-1-piperidinyl)methyl]-2,6-di-tert-butylphenol are crucial for their biological activity and interaction with other molecules. These properties are determined by the functional groups present in the molecule and their arrangement within the molecular structure (Mohammad Hossain et al., 2020).
Aplicaciones Científicas De Investigación
Photo- and Thermal-Stabilization
The synthetic compound 4-[(4-benzyl-1-piperidinyl)methyl]-2,6-di-tert-butylphenol, due to its structural similarity with phenolic compounds, could potentially contribute to the development of new combined phenol/hindered amine stabilizers for polymers. These stabilizers show promising applications in enhancing the photo- and thermal-stability of materials such as polypropylene. The efficiency of these stabilizers depends on the structure of the phenol and the hindered amine stabilizer (HAS), demonstrating the crucial role of the phenolic structure in stabilizing polymers against degradation (Mosnáček et al., 2003).
Antioxidant Protection in Chromatography
Inclusion of antioxidants similar to 4-[(4-benzyl-1-piperidinyl)methyl]-2,6-di-tert-butylphenol in chromatography solvents can protect sensitive compounds like lipids from autoxidation during analytical procedures. This protection is crucial for maintaining the integrity of samples during manipulation and storage, without affecting the chromatographic separation due to the higher mobility of these antioxidants compared to most lipids (Wren & Szczepanowksa, 1964).
Environmental and Human Exposure Assessment
Compounds structurally related to 4-[(4-benzyl-1-piperidinyl)methyl]-2,6-di-tert-butylphenol, such as synthetic phenolic antioxidants (SPAs), have been studied for their occurrence in the environment and potential human exposure routes. SPAs have been detected in various environmental matrices, including indoor dust and river water, and in humans through different pathways. The presence of these compounds and their metabolites raises concerns about potential health impacts, highlighting the need for further research into safer and less persistent alternatives (Liu & Mabury, 2020).
Catalytic and Polymerization Applications
The structural components of 4-[(4-benzyl-1-piperidinyl)methyl]-2,6-di-tert-butylphenol could potentially influence the development of novel catalysts and initiators for polymerization reactions. For example, sodium aryloxides stabilized by polyamine show promise as initiators for the ring-opening polymerization of lactide, demonstrating the potential for creating polymers with controlled properties. The flexibility in the structure of phenolic compounds allows for variations in electron density, which can be crucial for the efficiency of polymerization processes (Calvo, Davidson, & García-Vivó, 2011).
Propiedades
IUPAC Name |
4-[(4-benzylpiperidin-1-yl)methyl]-2,6-ditert-butylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39NO/c1-26(2,3)23-17-22(18-24(25(23)29)27(4,5)6)19-28-14-12-21(13-15-28)16-20-10-8-7-9-11-20/h7-11,17-18,21,29H,12-16,19H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUERNOMATOUXHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2CCC(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Benzylpiperidin-1-yl)methyl]-2,6-ditert-butylphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(4-methoxybenzoyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4626545.png)
![N-(4-butylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B4626547.png)
![N-[3-(4-methyl-1-piperazinyl)propyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4626574.png)
![3-[2-(dimethylamino)ethyl]-2-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B4626582.png)
![methyl 4-(4-fluorophenyl)-2-{[(3-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4626588.png)
![N-[1-(4-ethoxyphenyl)ethyl]nicotinamide](/img/structure/B4626591.png)
![8-allyl-N-[2-(methylthio)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4626601.png)
![3-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-5-isoxazolecarboxamide](/img/structure/B4626606.png)
![N-(4-chlorobenzyl)-2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4626614.png)
![3,5-dichloro-N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B4626628.png)
